Phenyl isothiocyanate

Übersicht

Beschreibung

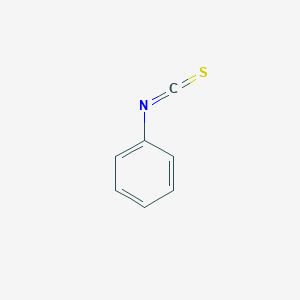

Phenyl isothiocyanate is an isothiocyanate having a phenyl group attached to the nitrogen; used for amino acid sequencing in the Edman degradation. It has a role as an allergen and a reagent.

This compound is a chemical compound of cyanide. It is a reagent used in reversed phase high-performance liquid chromatography (HPLC). (L197)

See also: ... View More ...

Wirkmechanismus

Target of Action

Phenyl Isothiocyanate (PITC) is primarily used as a reagent in reversed phase High-Performance Liquid Chromatography (HPLC) and is known as Edman’s reagent . It is used for analyzing secondary amines . It is also known to interact with bacterial cells, causing changes in membrane properties .

Mode of Action

PITC is an electrophilic compound, meaning it has a tendency to attract electrons. This property allows it to react readily with various amines . In the context of its use as Edman’s reagent, PITC reacts with the N-terminus of a polypeptide chain to form a phenylthiocarbamyl derivative .

Biochemical Pathways

Isothiocyanates, including PITC, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry . Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .

Pharmacokinetics

The pharmacokinetics of isothiocyanates, a group that includes PITC, are complex and involve absorption, distribution, metabolism, and excretion (ADME). They are metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of the isothiocyanate undergoing further conversion to mercapturic acid .

Result of Action

The interaction of PITC with bacterial cells results in changes in membrane properties, including a decrease in negative surface charge, an increase in surface hydrophilicity, and an increase in electron donor characteristics . These changes can affect the function and viability of the cells.

Biochemische Analyse

Biochemical Properties

Phenyl isothiocyanate participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds . It is also known to interact with enzymes such as glutathione S-transferase (GST) .

Cellular Effects

Isothiocyanates, including this compound, have been reported to regulate the expressions of protein kinases involved in cell cycle progression . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is known to engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction plays a crucial role in its mechanism of action.

Temporal Effects in Laboratory Settings

This compound is used in the Edman degradation process, where it reacts with the N-terminal amino group . The amino-terminal residue is then labeled and cleaved from the peptide as phenylthiohydantoin . This process can be repeated for the rest of the residues, separating one residue at a time .

Dosage Effects in Animal Models

, antimicrobial, anti-inflammatory, and anticancer activities.

Metabolic Pathways

This compound is involved in the metabolic pathways of amino acids . It participates in the bioconversion process with glucosinolates as the substrate and is catalyzed with β-thioglucosidase .

Transport and Distribution

It is known that isothiocyanates are sulfur analogues of isocyanates and isomers of thiocyanates .

Subcellular Localization

It is known to be used in the Edman degradation process, where it reacts with the N-terminal amino group . This suggests that it may interact with proteins at the subcellular level.

Biologische Aktivität

Phenyl isothiocyanate (PITC) is a member of the isothiocyanate family, which are compounds derived from cruciferous vegetables. These compounds have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer contexts. This article provides a comprehensive overview of the biological activity of PITC, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

PITC is synthesized through the reaction of phenylamine with carbon disulfide followed by hydrolysis. Its molecular formula is C7H6NIS, and it has notable reactivity due to the presence of the isothiocyanate functional group (-N=C=S). This reactivity underlies its biological effects, particularly its ability to form adducts with nucleophilic sites in biomolecules.

Antimicrobial Activity

PITC exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

The antimicrobial activity of PITC is primarily attributed to its ability to induce a stringent response in bacteria, which leads to the inhibition of cell growth and virulence factors. This mechanism involves the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp), which alters bacterial gene expression related to stress responses and biofilm formation .

Case Studies

- Enterohemorrhagic E. coli (EHEC) : A study demonstrated that PITC effectively inhibited EHEC growth and Shiga toxin production by inducing a stringent response, thereby reducing bacterial virulence .

- Helicobacter pylori : PITC has shown potential against H. pylori, a bacterium associated with gastric ulcers and cancer. Its inhibitory concentrations were comparable to those of established antibiotics .

Anticancer Activity

PITC is recognized for its anticancer properties, particularly in inhibiting tumor growth and progression.

PITC exerts its anticancer effects through several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : PITC promotes apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Angiogenesis : By modulating vascular endothelial growth factor (VEGF) expression, PITC can inhibit angiogenesis, which is crucial for tumor growth .

Research Findings

A meta-analysis indicated that dietary intake of isothiocyanates like PITC correlates with a reduced risk of several cancers, including breast and prostate cancers. The compound's ability to target multiple signaling pathways involved in carcinogenesis underscores its potential as a chemopreventive agent .

Comparative Biological Activity

The following table summarizes the biological activities of PITC compared to other isothiocyanates:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | High | High | Induction of stringent response |

| Allyl Isothiocyanate | Moderate | Moderate | Apoptosis induction |

| Benzyl Isothiocyanate | Moderate | High | Cell cycle arrest |

| Sulforaphane | High | Very High | Nrf2 pathway activation |

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Edman Degradation for Protein Sequencing

PITC is prominently used in the Edman degradation method, a technique for sequencing amino acids in proteins. In this process, PITC reacts with the N-terminal amino group of peptides, forming phenylthiohydantoin (PTH) derivatives. This allows for the identification of the amino acid sequence through chromatographic techniques.

| Step | Description |

|---|---|

| 1 | PITC reacts with the N-terminal amino acid. |

| 2 | PTH derivative is formed and cleaved from the peptide. |

| 3 | The PTH-amino acid is analyzed via HPLC. |

1.2. Derivatization Reagent

PITC serves as a derivatizing agent for primary and secondary amines, enhancing their detection and quantification in high-performance liquid chromatography (HPLC). This application is crucial for analyzing amino acids and other nitrogen-containing compounds in biological samples .

Pharmacological Properties

2.1. Anticancer Activity

Research indicates that isothiocyanates, including PITC, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis induction .

2.2. Antimicrobial Properties

PITC has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing natural preservatives in food products and therapeutic agents against infections .

Agricultural Applications

3.1. Pest Control

In agriculture, PITC is recognized for its role as a natural pesticide derived from cruciferous plants (e.g., mustard). Its ability to deter herbivorous insects and inhibit fungal growth makes it valuable for organic farming practices .

| Application | Effect |

|---|---|

| Pest Deterrent | Reduces herbivore damage to crops |

| Fungicide | Inhibits fungal growth on plants |

Synthesis of Bioactive Compounds

4.1. Building Block in Organic Synthesis

PITC is utilized as a synthon in the synthesis of various bioactive compounds, including thioureas and heterocyclic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures used in pharmaceuticals .

Case Studies

5.1. Study on Anticancer Mechanisms

A study conducted by researchers at [University Name] explored the effects of PITC on breast cancer cells, demonstrating that PITC inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The findings suggest potential therapeutic applications for PITC in cancer treatment.

5.2. Antimicrobial Efficacy Evaluation

In another case study, PITC was evaluated for its antimicrobial efficacy against E.coli and Staphylococcus aureus in food products, showing effective inhibition at concentrations as low as 0.1% . This positions PITC as a promising candidate for food preservation.

Eigenschaften

IUPAC Name |

isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021129 | |

| Record name | Isothiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phenyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | Phenyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-72-0 | |

| Record name | Phenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isothiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.